molecular formula C9H13ClN4O B14779571 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

Cat. No.: B14779571
M. Wt: 228.68 g/mol
InChI Key: DBWMKBIZRMFPAL-UHFFFAOYSA-N
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Description

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide is a synthetic small molecule characterized by a 6-chloropyridazine core linked via a methylene group to an N-methylpropanamide backbone with a terminal amino group. Its molecular formula is C₉H₁₂ClN₄O, and its structure combines a halogenated heterocycle with a polar propanamide moiety.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C9H13ClN4O/c1-6(11)9(15)14(2)5-7-3-4-8(10)13-12-7/h3-4,6H,5,11H2,1-2H3

InChI Key

DBWMKBIZRMFPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=NN=C(C=C1)Cl)N

Origin of Product

United States

Biological Activity

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide, also known by its CAS number 1354015-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₉H₁₃ClN₄O
  • Molecular Weight : 228.68 g/mol
  • IUPAC Name : (S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

The presence of a chlorinated pyridazine moiety combined with an amino-propanamide structure contributes to its unique biological profile.

Research indicates that this compound functions primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various therapeutic effects depending on the biological context.

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes involved in various metabolic pathways. For instance, studies demonstrate its efficacy in inhibiting the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. Inhibition of T3SS can reduce the pathogenicity of bacteria such as Escherichia coli and Salmonella species.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial secretion systems positions it as a potential candidate for developing new antibiotics, particularly against resistant strains.

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, we compare it with structurally related compounds:

Compound NameStructureKey Features
N-MethylpropanamideN-MethylpropanamideSimpler structure, lacks heterocyclic ring
6-Chloro-3-pyridazinecarboxylic acid6-Chloro-3-pyridazinecarboxylic acidContains chloropyridazine but different functional groups
2-Amino-N-(pyridin-3-yl)propanamide2-Amino-N-(pyridin-3-yl)propanamideSimilar amide structure but with a different heterocyclic component

The unique combination of the chlorinated pyridazine ring with an amino group allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications that are not achievable by simpler or structurally different compounds.

Case Studies and Research Findings

  • Inhibition of T3SS : A study demonstrated that this compound significantly inhibited the secretion of virulence factors in C. rodentium, suggesting its potential use in treating infections caused by enteric pathogens .
  • Antimicrobial Screening : In vitro assays have shown that this compound can inhibit the growth of certain bacterial strains at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, differing in heterocyclic cores, substituents, or stereochemistry:

(2S)-2-amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide
  • Key Features: Heterocycle: 6-methoxypyridazin-3-yl (OMe substituent instead of Cl). Amide Substituent: N-cyclopropyl (vs. N-methyl in the target). Stereochemistry: S-configuration at the amino-bearing carbon.
  • Cyclopropyl group introduces steric constraints, possibly affecting metabolic stability.
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
  • Key Features :
    • Heterocycle : Triazolo[4,3-b]pyridazin-6-yl (fused triazole-pyridazine core).
    • Amide Substituent : Benzimidazol-2-yl ethyl group.
  • The benzimidazole side chain may enhance lipophilicity and receptor selectivity.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
  • Key Features :
    • Substituent : 4-fluorophenylmethyl (aromatic fluorinated group).
    • Salt Form : Hydrochloride (enhanced solubility).
  • Impact :
    • Fluorine improves metabolic stability and bioavailability.
    • The absence of a heterocycle shifts binding interactions to aromatic systems.
Smenamide E (C₂₆H₄₃N₂O₅Cl)
  • Key Features: Backbone: N-methylpropanamide with a secondary alcohol. Origin: Marine cyanobacterial metabolite.
  • Impact: The secondary alcohol introduces hydrogen-bonding capacity, similar to the amino group in the target. Complex alkyl side chains may influence membrane permeability.

Comparative Data Table

Compound Name Heterocycle Amide Substituent Molecular Formula Key Functional Groups Reference
Target Compound 6-chloropyridazin-3-yl N-methyl C₉H₁₂ClN₄O Cl, amino propanamide -
(2S)-2-amino-N-cyclopropyl... 6-methoxypyridazin-3-yl N-cyclopropyl C₁₂H₁₈N₄O₂ OMe, cyclopropyl, S-config
3-(6-Methoxy[1,2,4]triazolo...) Triazolo[4,3-b]pyridazin Benzimidazol-2-yl ethyl C₂₀H₂₀N₈O₂ Triazole, benzimidazole
3-Amino-2-[(4-fluorophenyl)methyl]... None 4-fluorophenyl methyl C₁₁H₁₄FN₃O·HCl Fluorophenyl, HCl salt
Smenamide E None Complex alkyl chain C₂₆H₄₃N₂O₅Cl Secondary alcohol, marine

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The target’s 6-chloro substituent (electron-withdrawing) may favor halogen bonding in receptor pockets, whereas methoxy groups (electron-donating) in analogs like could enhance π-orbital interactions.
  • Biological Activity :
    • Fluorinated aromatic systems (e.g., ) are associated with improved pharmacokinetics, suggesting the target’s chlorine could be optimized for similar benefits.
    • Marine-derived smenamide E highlights the role of natural product-inspired design in drug discovery.

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

Protocol :

  • Step 1 : Synthesis of 6-chloropyridazin-3-ylmethylamine
    • Reactants : 3,6-Dichloropyridazine + methylamine (excess)
    • Conditions : EtOH, 80°C, 12 h.
    • Yield : 68–72% (HPLC purity >95%).
  • Step 2 : Protection of the Amine Group

    • Reactants : 6-Chloropyridazin-3-ylmethylamine + Boc₂O
    • Conditions : THF, 0°C → RT, 4 h.
    • Yield : 89%.
  • Step 3 : Amide Bond Formation with N-Methyl-2-aminopropanoic Acid

    • Reactants : Boc-protected intermediate + HATU/DIPEA
    • Conditions : DMF, RT, 6 h.
    • Yield : 76% (after deprotection with TFA).

Key Data :

Parameter Value Source
Overall Yield 45%
Purity (HPLC) 98.2%
Chiral Purity >99% ee

Reductive Amination Route

Protocol :

  • Step 1 : Preparation of 6-Chloropyridazin-3-ylmethyl Ketone
    • Reactants : 6-Chloropyridazine-3-carbaldehyde + methyl propanamide
    • Conditions : NaBH(OAc)₃, DCE, 40°C, 8 h.
    • Yield : 81%.
  • Step 2 : N-Methylation via Eschweiler-Clarke Reaction
    • Reactants : Intermediate + formaldehyde (excess)
    • Conditions : HCOOH, 100°C, 6 h.
    • Yield : 63%.

Key Data :

Parameter Value Source
Reaction Scale 500 g (pilot plant)
Byproduct Formation <2% (HPLC)

Solid-Phase Synthesis for High-Throughput Production

Protocol :

  • Resin Functionalization : Wang resin loaded with Fmoc-2-aminopropanoic acid.
  • Deprotection : 20% piperidine/DMF.
  • Coupling : 6-Chloropyridazin-3-ylmethylamine + HBTU/HOAt.
  • N-Methylation : Mel/DBU in DMF.

Key Data :

Parameter Value Source
Purity (LC-MS) 97.5%
Synthesis Time 48 h (per batch)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 4.25 (d, J=6 Hz, 2H, CH₂N), 3.10 (s, 3H, N-CH₃), 2.85 (m, 1H, CH), 1.40 (d, J=7 Hz, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide).

Chromatographic Purity Assessment

Method Column Retention Time Purity Source
HPLC C18, 5 μm 12.3 min 98.4%
UPLC-MS HSS T3, 1.8 μm 4.8 min 99.1%

Challenges and Optimization Strategies

Stereochemical Control

  • Issue : Racemization during amide coupling.
  • Solution : Use of chiral auxiliaries (e.g., Oppolzer’s sultam) → 99% ee achieved.

Scalability Limitations

  • Issue : Low yields in Step 2 of reductive amination (63%).
  • Solution : Switch to flow chemistry → 82% yield at 10 kg scale.

Applications and Derivatives

  • Anticancer Activity : Analogues show IC₅₀ = 1.2 μM against MCF-7 cells.
  • Agrochemical Use : Patent WO2024188994A1 claims herbicidal activity at 50 ppm.

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